2-Acetamino-5-trifluoromethylbiphenyl

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a pre-functionalized biphenyl scaffold for anticonvulsant or antimitotic programs often face delays due to late-stage fluorination. 2-Acetamino-5-trifluoromethylbiphenyl (CAS 869631-25-4) provides the trifluoromethyl group pre-installed at the 5-position, eliminating complex fluorination chemistry. This scaffold serves as a direct starting point for SAR exploration based on patent-disclosed MES seizure protection data. - Substitution pattern is critical: this 5-CF₃ isomer differs from the 4′-CF₃ isomer (CAS 869631-31-2) in conformational preferences and receptor geometry; generic substitution is not equivalent. - Enables efficient elaboration via Suzuki coupling on the unsubstituted ring or deprotection of the acetamido group. - High lipophilicity (LogP 4.40) supports membrane permeability for oncology applications.

Molecular Formula C15H12F3NO
Molecular Weight 279.26 g/mol
Cat. No. B14117369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamino-5-trifluoromethylbiphenyl
Molecular FormulaC15H12F3NO
Molecular Weight279.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C15H12F3NO/c1-10(20)19-14-8-7-12(15(16,17)18)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)
InChIKeyZFAKYCCZZQBPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamino-5-trifluoromethylbiphenyl: Identity & Properties


2-Acetamino-5-trifluoromethylbiphenyl (CAS 869631-25-4; IUPAC: N-[5-(trifluoromethyl)[1,1′-biphenyl]-2-yl]acetamide; molecular formula C15H12F3NO; exact mass 279.087) is a fluorinated biphenylacetamide derivative characterized by an acetamido group at the ortho position of one phenyl ring and a trifluoromethyl substituent at the 5-position (meta) relative to the biphenyl junction on the same ring . The compound is supplied as an off-white to white crystalline solid with a melting point range of 131–135 °C . Its computed partition coefficient (LogP) is 4.40, and its topological polar surface area is 29.1 Ų, placing it in a moderately lipophilic physicochemical space suitable for medicinal chemistry applications .

Workflow Medicinal chemistry building-block
Selection Pre-installed CF₃ at 5-position
Use Context SAR expansion without late-stage fluorination

Why 2-Acetamino-5-trifluoromethylbiphenyl Cannot Be Substituted


In biphenylacetamide-based medicinal chemistry programs, substitution pattern on the biphenyl scaffold is not a matter of simple interchangeability. The presence and position of the trifluoromethyl group exerts both electronic (inductive withdrawal) and steric effects that can fundamentally alter target binding, metabolic stability, and physicochemical properties [1]. Structure-activity relationship (SAR) studies on biphenyl scaffolds have demonstrated that replacing a trifluoromethyl substituent with other groups—even small ones—can produce significantly different in vitro potency profiles for the same biological target . Furthermore, the positional isomerism of the trifluoromethyl group on the biphenyl framework matters: 2-acetamino-5-trifluoromethylbiphenyl differs from the 4′-trifluoromethyl isomer (CAS 869631-31-2) in substitution location, which would be expected to produce distinct conformational preferences and receptor-interaction geometries . Therefore, generic substitution with another biphenylacetamide or a positional isomer cannot be assumed to yield equivalent performance in a given assay or synthetic pathway.

Replacing the trifluoromethyl group may alter electronic and steric profiles, shifting target binding and metabolic stability.
Positional isomer (4′-CF₃) yields different conformational preferences and receptor-interaction geometries; assay results may not transfer.
Non-fluorinated analog exhibits substantially lower lipophilicity and melting point, which may alter solubility, retention, and solid-state behavior.

2-Acetamino-5-trifluoromethylbiphenyl: Differentiation from Analogs


Lipophilicity Enhancement over Non-Fluorinated Analog

The incorporation of the 5-trifluoromethyl group into the biphenylacetamide scaffold produces a substantial increase in computed lipophilicity. 2-Acetamino-5-trifluoromethylbiphenyl exhibits a predicted LogP of 4.40 . In contrast, the non-fluorinated core analog N-(biphenyl-2-yl)acetamide (CAS 2113-47-5) has a predicted LogP of approximately 2.5 . This difference of approximately 1.9 LogP units corresponds to a roughly 80-fold increase in octanol-water partition coefficient, which would be expected to influence membrane permeability, nonspecific protein binding, and metabolic susceptibility [1].

Lipophilicity enhancement
Data to verify
Computed ΔLogP ≈ +1.9 (4.40 vs ~2.5 for non-fluorinated analog); ~80-fold higher octanol-water partitioning predicted.
Supports lipophilicity-related assay interpretation; predicted values, no experimental LogP identified.
Computational LogP only; may differ from measured partition coefficients.
Lipophilicity Drug-likeness Physicochemical profiling

Crystalline Lattice Stability Enhancement

2-Acetamino-5-trifluoromethylbiphenyl exhibits a melting point range of 131–135 °C , which is more than 75 °C higher than the melting point of its non-fluorinated analog N-(biphenyl-2-yl)acetamide (CAS 2113-47-5), which melts at approximately 55–56 °C [1]. This marked elevation in melting point indicates substantially stronger intermolecular interactions in the crystalline lattice, likely attributable to the polar trifluoromethyl group engaging in C–F···H–C and C–F···π interactions [2]. The practical consequence is that 2-acetamino-5-trifluoromethylbiphenyl will exhibit different solid-state handling characteristics, thermal stability during storage, and potentially different dissolution behavior in formulation vehicles.

Crystalline stability
Reported
Melting point 131–135 °C vs 55–56 °C for non-fluorinated analog; ΔTm ≥ +75 °C.
Indicates stronger intermolecular interactions; solid-state handling and recrystallization behavior differ.
Vendor-reported values; thermal methods may vary.
Solid-state properties Crystallinity Formulation development

Antiepileptic Activity in MES Seizure Model

In a patent disclosing biphenylacetamide derivatives as antiepileptic agents, compounds structurally related to 2-acetamino-5-trifluoromethylbiphenyl (specifically those bearing a trifluoromethyl substituent on the biphenyl scaffold) demonstrated protection against maximal electroshock (MES)-induced seizures in mice at intraperitoneal doses of 30 mg/kg [1]. While the exact EC50 or protective index for 2-acetamino-5-trifluoromethylbiphenyl itself is not discretely tabulated in the available patent excerpt, the disclosure establishes that trifluoromethyl-containing biphenylacetamides within this chemotype exhibit in vivo anticonvulsant activity in the same dose range as clinically relevant antiepileptic agents. Unsubstituted or differently substituted analogs would be expected to display distinct efficacy profiles based on the SAR principles articulated in the patent [1].

Anticonvulsant model
Class-level inference
Class-level activity at 30 mg/kg ip in MES seizure model (mouse); specific EC₅₀ not reported for this compound.
Supports anticonvulsant model-response context for CF₃-substituted biphenylacetamides.
Patent disclosure; exact protective index unavailable for this exact derivative.
Anticonvulsant Epilepsy In vivo pharmacology

Antimitotic Activity via Tubulin Modulation

A high-content screening study of diverse compound libraries identified the biphenylacetamide scaffold as a tractable chemotype for modulating tubulin dynamics. Through systematic analog synthesis and optimization, researchers were able to generate biphenylacetamide derivatives that caused mitotic arrest and cell death in the low nanomolar range—potency comparable to clinically used antimitotic agents such as paclitaxel and vinblastine [1]. The study specifically notes that the biphenylacetamide moiety is required for activity, and that substitution patterns on the biphenyl ring system critically influence potency [1]. While 2-acetamino-5-trifluoromethylbiphenyl was not the specific optimized lead compound in this study, it represents a building block containing the essential biphenylacetamide pharmacophore with the electron-withdrawing trifluoromethyl group at the 5-position, which may be elaborated to access potent analogs [1].

Antimitotic scaffold
Class-level inference
Biphenylacetamide scaffold yields nanomolar antimitotics in tubulin modulation assays; target compound is a synthetic precursor.
Supports access to antimitotic chemical space; building-block context, not a characterized final compound.
Activity inferred from optimized analogs; requires elaboration to achieve reported potency.
Antimitotic Tubulin polymerization Cancer

2-Acetamino-5-trifluoromethylbiphenyl: Recommended Applications


Synthetic Intermediate for Antiepileptic Drug Discovery

Based on patent disclosures demonstrating that trifluoromethyl-substituted biphenylacetamides exhibit protection in the maximal electroshock (MES) seizure model at 30 mg/kg ip , 2-acetamino-5-trifluoromethylbiphenyl serves as a logical starting scaffold for medicinal chemistry optimization toward novel anticonvulsant agents. The compound provides the trifluoromethyl group pre-installed at the 5-position of the biphenyl core, enabling focused SAR exploration without requiring late-stage fluorination chemistry. The acetamido group may be deprotected to the free amine for further functionalization, or the scaffold may be elaborated via Suzuki coupling on the unsubstituted phenyl ring. Users seeking to replicate or extend the patent-disclosed antiepileptic activity should procure this specific compound rather than non-fluorinated biphenylacetamide analogs, which lack the activity-enhancing trifluoromethyl substituent .

Building Block for Antimitotic Agent Synthesis

High-content screening has identified the biphenylacetamide scaffold as capable of generating antimitotic agents with nanomolar potency comparable to paclitaxel and vinblastine . 2-Acetamino-5-trifluoromethylbiphenyl provides a functionalized biphenyl core suitable for further elaboration into optimized tubulin modulators. The trifluoromethyl group at the 5-position contributes enhanced lipophilicity (LogP = 4.40 versus ~2.5 for the non-fluorinated core ), which may improve membrane permeability and cellular uptake of resulting analogs. This scenario is particularly relevant for medicinal chemistry teams engaged in oncology drug discovery who require a fluorinated biphenylacetamide building block with established chemical tractability toward potent antimitotic phenotypes .

Physicochemical Probe for Membrane Partitioning Studies

The substantial LogP difference between 2-acetamino-5-trifluoromethylbiphenyl (LogP = 4.40) and its non-fluorinated counterpart N-(biphenyl-2-yl)acetamide (LogP ≈ 2.5) makes this compound pair a useful model system for investigating the physicochemical consequences of trifluoromethyl incorporation into biphenyl scaffolds. The ΔLogP of approximately 1.9 units corresponds to an 80-fold difference in predicted octanol-water partitioning, enabling studies of how fluorination affects membrane permeability, nonspecific protein binding, and metabolic stability without introducing additional confounding structural variables. This application scenario is particularly relevant for academic and industrial biophysics laboratories studying the molecular determinants of drug-likeness and ADME properties.

Crystallization and Solid-State Screening

The elevated melting point of 2-acetamino-5-trifluoromethylbiphenyl (131–135 °C) relative to its non-fluorinated analog (55–56 °C) —a difference of ≥75 °C—indicates that the trifluoromethyl group engages in significant intermolecular interactions in the solid state. This property makes the compound an interesting subject for crystal engineering studies examining C–F···H–C and C–F···π interactions, as well as for solid-form screening programs aimed at identifying polymorphs, cocrystals, or salts with improved physicochemical properties. Materials scientists and formulation development groups may find value in using 2-acetamino-5-trifluoromethylbiphenyl as a model system for understanding how fluorine substitution affects crystalline packing and thermal stability in biphenyl-containing organic solids [1].

Application
Selection Property
Validation Focus
Anticonvulsant research scaffold
Pre-installed 5-CF₃ biphenylacetamide core
MES model-response context; SAR exploration without late fluorination
Antimitotic chemical-space entry
Fluorinated biphenylacetamide building block
Tubulin modulation assay interpretation; nanomolar potency verification after elaboration
Lipophilicity model system
High predicted LogP pair (CF₃ vs H)
Membrane partitioning assay context; ADME property comparison studies
Solid-state research model
Elevated melting point due to C–F interactions
Crystal engineering of C–F···H–C contacts; polymorph and thermal stability screening

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